4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
“4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the molecular formula C14H23NO4 . It is also known by other names such as 4-(Boc-amino)bicyclo[2.2.2]octane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-4-13(5-8-14,6-9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
. This represents the unique structure of the molecule, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
The molecular weight of “4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid” is approximately 269.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I have access to.Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis. Its structure is conducive to the formation of complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds. The tert-butoxycarbonyl (Boc) group is often used as a protective group for amines during peptide synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound’s bicyclic structure can be exploited to create rigid frameworks within drug molecules, which can improve binding affinity and specificity to biological targets. This is particularly useful in the design of enzyme inhibitors and receptor modulators .
Material Science
The unique bicyclic framework of this compound provides an opportunity for the development of new materials with potential applications in nanotechnology and molecular engineering. Its robust structure could be used to create novel polymers or as a scaffold for catalysts .
Peptide Coupling Reactions
The Boc-protected amino group of this compound is essential for peptide coupling reactions. It allows for the selective formation of peptide bonds while preventing unwanted side reactions, which is crucial in the synthesis of long and complex peptides .
Bioconjugation
This compound can be used in bioconjugation techniques, where it can link peptides to other molecules, including drugs, fluorescent probes, or biomaterials. This is useful in drug delivery systems and diagnostic applications .
Chiral Pool Synthesis
As a chiral compound, it can serve as a starting material in chiral pool synthesis, which is a strategy for the synthesis of enantiomerically pure substances. Its chirality can be transferred to other molecules, making it valuable for creating asymmetric catalysts and chiral drugs .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-4-13(5-8-14,6-9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWVWMHESZXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631034 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
863304-76-1 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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